Cas no 7787-20-4 ((-)-Fenchone)

(-)-Fenchone structure
(-)-Fenchone structure
Produktname:(-)-Fenchone
CAS-Nr.:7787-20-4
MF:C10H16O
MW:152.233443260193
MDL:MFCD00151104
CID:86093
PubChem ID:82229

(-)-Fenchone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L(-)-Fenchone
    • L(-)-1,3,3-Trimethyl-2-norbornanone
    • L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • Fenchone
    • (1R)-(?-Fenchone
    • (-)-Fenchone
    • (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor
    • (-)-1,3,3-Trimethyl-2-Norbornanone
    • (?)-Fenchone
    • FENCHONE, (-)-(SG)
    • L-(-)-Fenchone
    • (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-
    • (R)-Fenchone
    • 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-
    • 1,3,3-trimethylnorbornan-2-one
    • 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-
    • L-(-)-Fenchone1000µg
    • 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on
    • (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • (1R)-(-)-Fenchone
    • (1R)-Fenchone
    • (R)-(-)-Fenchone
    • 1,3,3-trimethyl-2-norcamphanone
    • 1,3,3-trimethyl-2-norbornanone
    • 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
    • (+)-Fenchone
    • MDL: MFCD00151104
    • Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1
    • InChI-Schlüssel: LHXDLQBQYFFVNW-OIBJUYFYSA-N
    • Lächelt: CC1(C)[C@H]2CC[C@](C)(C2)C1=O
    • BRN: 2042710

Berechnete Eigenschaften

  • Genaue Masse: 152.12018
  • Monoisotopenmasse: 152.12
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 217
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.507
  • Topologische Polaroberfläche: 17.1A^2

Experimentelle Eigenschaften

  • Farbe/Form: Colorless to light yellow oily liquid, with rich sweet fruit, green and wood aroma, and sweet aroma of flowers and fruits
  • Dichte: 0.948 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 5-6 °C (lit.)
  • Siedepunkt: 192-194 °C(lit.)
  • Flammpunkt: Fahrenheit: 125.6° f
    Celsius: 52° c
  • Brechungsindex: n20/D 1.461(lit.)
  • Löslichkeit: Leicht löslich (1,1 g/l) (25°C),
  • PSA: 17.07
  • LogP: 2.40170
  • Farbe/Form: 2000 μg/mL in methanol
  • Sensibilität: Hitzeempfindlich
  • FEMA: 4519 | L-FENCHONE
  • Optische Aktivität: [α]20/D −51°, neat

(-)-Fenchone Sicherheitsinformationen

(-)-Fenchone Zolldaten

  • HS-CODE:29142900

(-)-Fenchone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L15151-250g
(-)-Fenchone, 98+%
7787-20-4 98+%
250g
¥1015.00 2023-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BZ227-5ml
(-)-Fenchone
7787-20-4 98%
5ml
¥60.0 2022-05-30
Enamine
EN300-112064-0.05g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-112064-10.0g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
10.0g
$27.0 2025-03-21
Enamine
EN300-112064-0.25g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-112064-100.0g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
100.0g
$61.0 2025-03-21
TRC
T798050-5000mg
(1R,​4S)​-1,​3,​3-​Trimethylbicyclo[2.2.1]​heptan-​2-​one
7787-20-4
5g
$58.00 2023-05-17
TargetMol Chemicals
TN1641-100 mg
(-)-Fenchone
7787-20-4 98%
100MG
¥ 860 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1641-1 mL * 10 mM (in DMSO)
(-)-Fenchone
7787-20-4 98%
1 mL * 10 mM (in DMSO)
¥ 250 2023-09-08
Enamine
EN300-112064-2.5g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95.0%
2.5g
$25.0 2025-03-21

(-)-Fenchone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:S:DMSO
Referenz
2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonyls
By Frigerio, Marco and Santagostino, Marco, Ger., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:S:DMSO
1.2R:Disodium carbonate, S:H2O
Referenz
Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid
By Frigerio, Marco et al, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

Herstellungsverfahren 3

Reaktionsbedingungen
1.1
Referenz
Study of Chiral Ionic Liquid as Stationary Phases for GC
By Sun, Xiaojie et al, Chromatographia, 2013, 76(15-16), 1013-1019

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C
Referenz
Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols
By Hussain, Firasat et al, Inorganica Chimica Acta, 2022, 536, 120893

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:t-BuOOH, C:2073071-63-1, S:H2O, 1 h, 120°C
Referenz
Copper(II) and iron(III) complexes with arylhydrazone of ethyl 2-cyanoacetate or formazan ligands as catalysts for oxidation of alcohols
By Martins, Nuno M. R. et al, New Journal of Chemistry, 2016, 40(12), 10071-10083

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:Oxone, C:2381218-21-7 (polystyrene resin-supported), C:Bu4N+ •HSO4-, S:MeCN, 3 h, 70°C
Referenz
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
By Ballaschk, Frederic and Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

Herstellungsverfahren 7

Reaktionsbedingungen
1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt
Referenz
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
By Shen, Jiaxuan et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Herstellungsverfahren 8

Reaktionsbedingungen
1.1620°C, 0.02-0.04 mbar
Referenz
An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives
By Ruedi, Georg et al, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

Herstellungsverfahren 9

Reaktionsbedingungen
1.1R:KOH, S:NMP
Referenz
Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols
By Gosselin, P. et al, Tetrahedron Letters, 1990, 31(22), 3151-4

Herstellungsverfahren 10

Reaktionsbedingungen
1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt
Referenz
Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism
By Sanchez-Arroyo, Antonio J. et al, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

Herstellungsverfahren 11

Reaktionsbedingungen
1.1
Referenz
Synthesis by oxidation of heterosubstituted alkanes
By von Angerer, S., Science of Synthesis, 2005, 26, 39-126

Herstellungsverfahren 12

Reaktionsbedingungen
1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF
Referenz
Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2
By Karlsson, Ulrika et al, Journal of Organic Chemistry, 1994, 59(5), 1196-8

Herstellungsverfahren 13

Reaktionsbedingungen
1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt
Referenz
Photochemical transformations with iodine azide after release from an ion-exchange resin
By Koesel, Teresa et al, Angewandte Chemie, 2020, 59(30), 12376-12380

Herstellungsverfahren 14

Reaktionsbedingungen
1.1C:Fe(NO3)3
Referenz
Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent
By Cornelis, Andre and Laszlo, Pierre, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

(-)-Fenchone Preparation Products

Empfohlene Lieferanten
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司